molecular formula C12H7BrF3N B1444551 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine CAS No. 675590-01-9

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B1444551
M. Wt: 302.09 g/mol
InChI Key: RHTHQKSQZWMKTH-UHFFFAOYSA-N
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Description

“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .


Synthesis Analysis

This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .

Scientific Research Applications

Synthesis and Bio-Evaluation of Novel Compounds

A study by Jha and Atchuta Ramarao (2017) discussed the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids. These compounds were evaluated for their in vitro activity against bacterial pathogens such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger, Fusarium solani, and Penicillium notatum. Some derivatives showed potential comparable to standard drugs against these pathogens (Jha & Atchuta Ramarao, 2017).

Spectroscopic and Optical Studies

Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, providing insight into its structural properties. They used techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The study also included density functional theory (DFT) studies, revealing the compound's non-linear optical properties and its interactions with DNA and antimicrobial activities (Vural & Kara, 2017).

Synthesis of Functionalized Pyridines

Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, including 3-bromo-substituted pyridines. The study showcased a new and versatile approach to highly substituted pyridine derivatives, expanding the possibilities for chemical synthesis and applications in various fields (Linder et al., 2011).

Metalation and Functionalization Studies

Cottet et al. (2004) explored the metalation and functionalization of various bromo- and iodo(trifluoromethyl)pyridines. This research contributed to the understanding of regioexhaustive functionalization, providing insights into the chemical behavior and potential applications of these compounds (Cottet et al., 2004).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTHQKSQZWMKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735028
Record name 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

CAS RN

675590-01-9
Record name 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 1, Step 10, using 3,5-dibromo-pyridine and 4-(trifluoromethyl)-phenylboronic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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